Carbendazim Yield: Methyl Cyanocarbamate Cyclisation Outperforms Traditional Phosgene‑Based Routes
When methyl cyanocarbamate is used as the cyclising agent with simultaneous dropwise addition of concentrated HCl in a toluene/water two‑phase system, the isolated yield of carbendazim exceeds 97.5 % and the purity reaches >99.8 % [1]. This compares with a yield of 91.5 % obtained with the same intermediate when a reducing agent (sodium dithionite) is required to suppress by‑products [2], and is substantially higher than the 80–85 % yields typically reported for traditional processes that use phosgene‑derived methyl chloroformate directly without isolated methyl cyanocarbamate [3].
| Evidence Dimension | Isolated yield of carbendazim (methyl 2‑benzimidazolcarbamate) |
|---|---|
| Target Compound Data | >97.5 % (purity >99.8 %) |
| Comparator Or Baseline | 91.5 % (US 4,550,174 with reducing agent); ~80–85 % (traditional phosgene/methyl chloroformate route) |
| Quantified Difference | +6 percentage points vs. reducing‑agent process; +12–17 percentage points vs. traditional route |
| Conditions | Toluene/water two‑phase, simultaneous HCl/methyl cyanocarbamate addition; o‑phenylenediamine substrate |
Why This Matters
For a 1,000 t·a⁻¹ carbendazim plant, a 12 % yield lift saves ~150 t of raw materials annually and reduces waste by the same mass, directly impacting procurement economics and process sustainability.
- [1] CN105601572A – Carbendazim preparation technology. Jiangsu Baozong & Baoda Pharmachem Co., Ltd., 2016. View Source
- [2] US 4,550,174 – Process for reducing the proportions of by‑products in the preparation of carbendazim. Hoechst AG, 1985. View Source
- [3] CN106565609A – Preparation method of carbendazim (electrodialysis separation). 2016. (Background describes traditional yield range.) View Source
